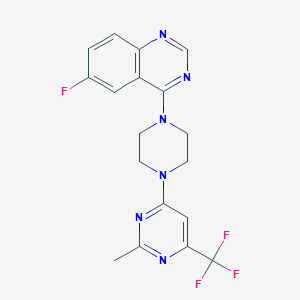
6-Fluoro-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Fluoro-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)quinazoline is a useful research compound. Its molecular formula is C18H16F4N6 and its molecular weight is 392.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Fluoro-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H16F4N6, with a molecular weight of approximately 392.36 g/mol. Its structure features a quinazoline core substituted with a piperazine moiety and a trifluoromethyl pyrimidine derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16F4N6 |
| Molecular Weight | 392.36 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Research indicates that quinazoline derivatives exhibit potent anticancer properties. The compound has shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor proliferation and survival. For instance, the inhibition of the epidermal growth factor receptor (EGFR) has been linked to reduced cell proliferation in breast and lung cancer models .
Antiinflammatory Properties
Inhibition of pro-inflammatory cytokines such as TNF-alpha has been observed with this compound, suggesting its potential as an anti-inflammatory agent. Studies have demonstrated that it can significantly reduce inflammation in animal models, making it a candidate for treating chronic inflammatory diseases .
Antimicrobial Activity
The compound has also exhibited antimicrobial properties, particularly against bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which are critical for bacterial survival .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that promotes tumor growth.
- Cytokine Modulation : By inhibiting TNF-alpha production, it reduces inflammatory responses.
- Antimicrobial Action : Interference with microbial metabolic processes leads to cell death.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results showed IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .
Study 2: Anti-inflammatory Effects
A preclinical trial assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammation markers compared to control groups .
Eigenschaften
IUPAC Name |
6-fluoro-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N6/c1-11-25-15(18(20,21)22)9-16(26-11)27-4-6-28(7-5-27)17-13-8-12(19)2-3-14(13)23-10-24-17/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAIORRREGUREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














